2,2-Difluoroethyl acetate

Overview

Description

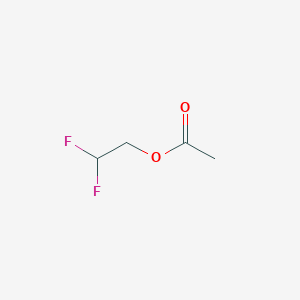

2,2-Difluoroethyl acetate is an organic compound with the chemical formula C4H6F2O2 and a molecular weight of 124.09 g/mol . It is a colorless liquid with a faint odor and is known for its use as a solvent and intermediate in various chemical reactions . The compound is soluble in organic solvents such as ethers and alcohols .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Difluoroethyl acetate can be synthesized by directly fluorinating ethyl acetate. A common procedure involves reacting ethyl acetate with a fluorinating agent such as carbon tetrachloride and ammonium bifluoride at an appropriate temperature and under suitable reaction conditions . Another method involves reacting 1-chloro-2,2-difluoroethane with an alkali metal salt of acetic acid in a suitable solvent to give this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents and maintain the required reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoroethyl acetate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.

Esterification Reactions: It can be used in esterification reactions to form other esters.

Common Reagents and Conditions:

Fluorinating Agents: Carbon tetrachloride and ammonium bifluoride are commonly used in the synthesis of this compound.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted products can be formed.

Esterification Products: Different esters can be synthesized using this compound as a starting material.

Scientific Research Applications

2,2-Difluoroethyl acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2-difluoroethyl acetate involves its role as a reactive intermediate in various chemical reactions. The presence of fluorine atoms in the molecule enhances its reactivity, allowing it to participate in nucleophilic substitution and esterification reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

2,2-Difluoroethanol: A related compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

2,2-Difluoropropanol: Another fluorinated alcohol with similar reactivity and applications in organic synthesis.

Uniqueness: 2,2-Difluoroethyl acetate is unique due to its specific structure, which includes both fluorine atoms and an acetate group. This combination makes it particularly useful in esterification reactions and as a solvent in various industrial applications .

Biological Activity

2,2-Difluoroethyl acetate (DFEA), with the molecular formula CHFO and CAS number 1550-44-3, is a fluorinated acyclic carboxylic acid ester. It serves as an important intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This article aims to provide a comprehensive overview of the biological activity of DFEA, including its applications, safety profile, and relevant research findings.

- Molecular Weight : 124.09 g/mol

- Boiling Point : 105–106 °C

- Density : 1.203 g/cm³

- Flash Point : -2 °C

- LogP : 0.45 at pH 7.3–7.6

Biological Applications

DFEA is primarily utilized in the synthesis of active pharmaceutical ingredients (APIs) and has been identified as a precursor for various insecticides and herbicides in agrochemical formulations. Its utility in medicinal chemistry stems from its ability to introduce fluorine into organic molecules, which can enhance biological activity and metabolic stability.

Table 1: Summary of Biological Applications

Toxicological Profile

DFEA has been classified as harmful to aquatic life and poses risks upon exposure. The compound is flammable and can cause skin irritation, eye irritation, and respiratory issues if inhaled or absorbed through the skin. The following table summarizes its safety data:

Table 2: Safety Data Overview

| Property | Value |

|---|---|

| GHS Classification | GHS02, GHS07 |

| Hazard Statements | H225 (Highly flammable), H319 (Eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P210 (Keep away from heat/sparks/open flames), P280 (Wear protective gloves/protective clothing) |

| Environmental Impact | Harmful to aquatic life |

Research Findings

Recent studies have explored DFEA's role in enhancing solvation properties in lithium-ion batteries. Wang et al. demonstrated that DFEA exhibits superior lithium ion solvation capabilities compared to traditional solvents, which can lead to improved battery performance metrics such as ionic conductivity and cycle stability .

Case Study: Solvation Properties

In a comparative study, DFEA was found to have a higher lithium ion binding energy than tetrafluoroethyl acetate (TFEA). This finding suggests that DFEA could potentially enhance the efficiency of electrolytes used in energy storage applications .

Properties

IUPAC Name |

2,2-difluoroethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2O2/c1-3(7)8-2-4(5)6/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJLHSIZFYNAHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165789 | |

| Record name | 2,2-Difluoroethylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1550-44-3 | |

| Record name | 2,2-Difluoroethylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001550443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Difluoroethylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Difluoroethyl Acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,2-Difluoroethyl acetate improve the safety of lithium-ion batteries?

A1: this compound (DFEA) enhances battery safety through two main mechanisms []:

Q2: How does the molecular structure of this compound contribute to its beneficial effects in battery electrolytes?

A2: DFEA's structure offers a unique combination of properties:

- Fluorine Atoms: The presence of two fluorine atoms lowers the lowest unoccupied molecular orbital (LUMO) energy of DFEA []. This facilitates the preferential decomposition of DFEA on the anode surface during the initial charging cycles, leading to the formation of a stable and protective SEI layer rich in inorganic components.

Q3: Are there any studies on alternative synthesis pathways for this compound?

A3: Yes, one study describes a method for preparing 2,2-Difluoroethanol, a precursor to DFEA []. This method involves reacting 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid or acetic acid to yield 2,2-difluoroethyl formate or this compound, respectively. This suggests the possibility of synthesizing DFEA directly from readily available starting materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.